1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a pyridin-4-yl group at position 2, and an acetyl group at position 4. This structure combines aromatic and electron-rich moieties, making it a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₅N₅O, with a molecular weight of 293.33 g/mol (CAS: 878994-19-5) .
The compound is synthesized via cyclocondensation reactions, often involving substituted pyrimidine precursors and triazole derivatives under reflux conditions . Spectral characterization (NMR, IR, and elemental analysis) confirms its regiochemistry and purity .
Properties
IUPAC Name |
1-(5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-8-12(10(3)20)9(2)19-14(16-8)17-13(18-19)11-4-6-15-7-5-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUZLJYTNGIKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C3=CC=NC=C3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Chemical Reactions Analysis
1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features, synthesis routes, and applications of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone with related compounds:
Pharmacological and Physicochemical Properties
Bioactivity :
- The pyridin-4-yl variant (target compound) exhibits improved solubility compared to phenyl analogues due to the pyridine ring’s polarity, enhancing bioavailability .
- UCB-FcRn-84, a fluorophenyl-substituted dihydro derivative, showed selective binding to the neonatal Fc receptor (FcRn), highlighting the role of aryl substituents in target affinity .
- A trifluoromethyl-substituted triazolo[1,5-a]pyrimidine (PF-00868554) demonstrated potent HCV polymerase inhibition, advancing to phase II clinical trials .
Synthetic Challenges :
Analytical and Stereochemical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
